molecular formula C11H9N3 B146484 6-Phenyl-1H-imidazo(1,2-b)pyrazole CAS No. 130598-72-0

6-Phenyl-1H-imidazo(1,2-b)pyrazole

Cat. No.: B146484
CAS No.: 130598-72-0
M. Wt: 183.21 g/mol
InChI Key: NLYRPESMFJTOLW-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-b]pyrazole Scaffold in Drug Discovery

The imidazo[1,2-b]pyrazole scaffold is a fused bicyclic system composed of an imidazole (B134444) and a pyrazole (B372694) ring. This combination results in a unique electronic and structural architecture that has been shown to interact with a variety of biological targets. The scaffold's rigidity and planar nature, coupled with the potential for diverse substitutions, make it an attractive core for designing molecules with specific biological functions.

Imidazo[1,2-b]pyrazoles are recognized as versatile heterocyclic compounds with a wide range of applications in medicine and biology. scribd.com Research has demonstrated their potential as anticancer, anti-inflammatory, antiviral, antimicrobial, and antituberculosis agents. scribd.comresearchgate.net The fused ring system can also be considered a potential non-classical isostere of indole (B1671886), a common motif in many pharmaceuticals. This is significant because indole-containing drugs can sometimes suffer from low solubility and metabolic instability, and imidazo[1,2-b]pyrazoles have been shown to offer improved solubility in aqueous media. rsc.org

The development of multi-component reactions has provided efficient pathways to synthesize a variety of imidazo[1,2-b]pyrazole derivatives, facilitating the exploration of their structure-activity relationships. researchgate.net This has led to the identification of numerous derivatives with promising biological activities, including the inhibition of key enzymes involved in disease processes.

Historical Context of Pyrazole and Imidazole Heterocycles in Therapeutic Development

The therapeutic potential of the imidazo[1,2-b]pyrazole scaffold is rooted in the long and successful history of its constituent heterocycles: pyrazole and imidazole.

Pyrazole , a five-membered ring with two adjacent nitrogen atoms, was first synthesized in 1889 by Buchner. globalresearchonline.net Its derivatives have a long history of use in the agrochemical and pharmaceutical industries. rsc.orgorientjchem.org A significant milestone in the medicinal use of pyrazoles was the discovery of their anti-inflammatory properties, leading to the development of drugs like phenylbutazone. More recently, pyrazole-containing compounds such as celecoxib (B62257) have been developed as selective COX-2 inhibitors for the treatment of inflammation and pain. orientjchem.org The pyrazole ring is a key structural component in a number of FDA-approved drugs for various indications, including cancer and infectious diseases. nih.gov

Imidazole , another five-membered heterocycle with two non-adjacent nitrogen atoms, was first synthesized by Heinrich Debus in 1858. nih.gov It is a fundamental component of many biologically important molecules, including the amino acid histidine and the vitamin biotin. The imidazole ring is a common feature in a vast array of pharmaceuticals due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties. nih.gov Notable examples of imidazole-containing drugs include the antifungal agent clotrimazole (B1669251) and the anti-ulcer drug cimetidine.

The fusion of these two historically significant heterocycles into the imidazo[1,2-b]pyrazole scaffold creates a novel chemical entity with the potential to exhibit a unique and enhanced pharmacological profile, building upon the established therapeutic value of its individual components.

Research Landscape of 6-Phenyl-1H-imidazo(1,2-b)pyrazole Derivatives

While the broader class of imidazo[1,2-b]pyrazoles has been the subject of considerable research, studies specifically focusing on derivatives with a phenyl group at the 6-position are more limited. However, the existing research on substituted imidazo[1,2-b]pyrazoles provides valuable insights into the potential of this particular substitution pattern.

Research has shown that substitutions at various positions of the imidazo[1,2-b]pyrazole ring can significantly influence biological activity. For instance, a study on a series of imidazo[1,2-b]pyrazole derivatives demonstrated their potential as anticancer agents, with some compounds exhibiting IC50 values below 10 µM against various cancer cell lines. researchgate.net Another study highlighted the anti-inflammatory potential of this scaffold, with derivatives showing inhibition of pro-inflammatory mediators. nih.gov

Derivatives of the closely related imidazo[1,2-a]pyrazine (B1224502) have been investigated as PI3K inhibitors, a key target in cancer therapy. nih.gov This suggests that the imidazo[1,2-b]pyrazole scaffold, including the 6-phenyl substituted variant, may also have utility in targeting protein kinases. In one study, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were evaluated as multi-targeted inhibitors of JAK2/3 and Aurora A/B kinases, with some compounds showing potent inhibition in the sub-micromolar range. drugbank.com

The following table summarizes the anticancer activity of some representative imidazo[1,2-b]pyrazole derivatives from the literature, illustrating the potential of this scaffold. It is important to note that these are not all 6-phenyl derivatives, but they provide a context for the potential activity of this subclass.

CompoundSubstituentsCancer Cell LineIC50 (µM)Reference
Compound 68aC-2, C-3, C-6, C-7 tetrasubstitutedVarious< 10 researchgate.net
Compound 68bC-2, C-3, C-6, C-7 tetrasubstitutedVarious< 10 researchgate.net
Compound 68cC-2, C-3, C-6, C-7 tetrasubstitutedVarious< 10 researchgate.net
Compound 68dC-2, C-3, C-6, C-7 tetrasubstitutedVarious< 10 researchgate.net
Compound 56Substituted imidazo[1,2-b]pyrazoleVarious< 5 researchgate.net

The research landscape suggests that the this compound scaffold holds promise for the development of new therapeutic agents, particularly in the areas of oncology and inflammation. Further focused research on the synthesis and biological evaluation of a wider range of 6-phenyl derivatives is warranted to fully elucidate their therapeutic potential and structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYRPESMFJTOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CN3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926819
Record name 6-Phenyl-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130598-72-0
Record name 1H-Imidazo(1,2-b)pyrazole, 6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenyl-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Phenyl 1h Imidazo 1,2 B Pyrazole and Its Analogues

Strategies for Constructing the Imidazo[1,2-b]pyrazole Core

The primary approach to building the imidazo[1,2-b]pyrazole system involves the cyclization of appropriately substituted pyrazole (B372694) precursors. These methods leverage the inherent reactivity of the pyrazole ring and its substituents to form the fused imidazole (B134444) ring.

Cyclization Reactions from Pyrazole Precursors

A key and versatile precursor for the synthesis of the imidazo[1,2-b]pyrazole core is 5-aminopyrazole. The amino group at the C5 position of the pyrazole ring serves as a nucleophile to react with various electrophilic reagents, leading to the formation of the imidazole ring.

5-Amino-3-phenyl-1H-pyrazole is a particularly important starting material, as it directly installs the desired phenyl group at the 6-position of the final imidazo[1,2-b]pyrazole product. Several synthetic methods have been developed that utilize this precursor.

The reaction of 5-aminopyrazoles with hydroximoyl chlorides or their derivatives provides a pathway to introduce substituents at the 2 and 3-positions of the imidazo[1,2-b]pyrazole ring. For instance, the synthesis of 3,7-bis(arylazo)-2,6-diphenyl-1H-imidazo[1,2-b]pyrazoles has been achieved starting from N-aryl 2-oxo-2-phenylethanehydrazonoyl bromides, which are structurally related to hydroximoyl chlorides. In this multi-step synthesis, 5-amino-4-arylazo-3-phenylpyrazoles are first prepared and then reacted with enaminones to yield the target imidazo[1,2-b]pyrazole derivatives. researchgate.net This method highlights the utility of hydrazonoyl halides in constructing the fused heterocyclic system.

The acylation of 5-aminopyrazoles with chloroacetyl chloride is a well-established method for the construction of the imidazo[1,2-b]pyrazole core. This reaction typically proceeds in two steps: an initial acylation of the amino group to form an N-chloroacetyl intermediate, followed by an intramolecular cyclization to yield the fused ring system.

For example, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride in refluxing toluene (B28343) affords 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide in good yield. nih.gov Similarly, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile reacts with 2-chloroacetyl chloride to give the corresponding N-chloroacetyl derivative. beilstein-journals.org While these examples utilize substituted aminopyrazoles, the fundamental reactivity is applicable to 5-amino-3-phenyl-1H-pyrazole for the synthesis of 6-phenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one. A review has also noted the reaction of 5-aminopyrazole with chloroacetyl chloride to yield 3H-imidazo[1,2-b]pyrazol-2-ol. nih.gov

Table 1: Acylation of Aminopyrazole Derivatives with Chloroacetyl Chloride

Starting AminopyrazoleReagentProductReference
5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileChloroacetyl chloride2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide nih.gov
5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrileChloroacetyl chloride2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide beilstein-journals.org
5-AminopyrazoleChloroacetyl chloride3H-Imidazo[1,2-b]pyrazol-2-ol nih.gov

A regioselective cyclization reaction between 5-aminopyrazole and oxaldiimidoyl dichlorides in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF) has been reported to produce 3H-imidazo[1,2-b]pyrazoles in good yields. nih.gov This method allows for the introduction of substituents at the 2 and 3-positions of the imidazo[1,2-b]pyrazole ring, depending on the substitution pattern of the oxaldiimidoyl dichloride. This approach offers a direct route to the fused ring system from readily available starting materials.

Table 2: Heterocyclisation of 5-Aminopyrazole with Oxaldiimidoyl Dichlorides

Starting MaterialReagentProductReference
5-AminopyrazoleOxaldiimidoyl dichlorides3H-Imidazo[1,2-b]pyrazoles nih.gov

While a direct Aza-Wittig reaction between 5-amino-3-phenyl-1H-pyrazole and α-chloroketones to form 6-phenyl-1H-imidazo(1,2-b)pyrazole is not extensively documented, the closely related cyclocondensation reaction is a cornerstone for the synthesis of this heterocyclic system. This reaction, often referred to as the Chichibabin-type reaction, involves the nucleophilic attack of the endocyclic nitrogen of the pyrazole ring onto the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration.

A prominent example is the reaction of 5-amino-3-phenyl-1H-pyrazole with an α-haloketone such as phenacyl bromide. This reaction would be expected to yield 2,6-diphenyl-1H-imidazo[1,2-b]pyrazole. The synthesis of various substituted imidazo[1,2-b]pyrazoles has been achieved through this versatile method.

Although not a formal Aza-Wittig reaction, this cyclocondensation is a powerful tool for constructing the imidazo[1,2-b]pyrazole core. It is a common and efficient method for creating a diverse range of substituted analogues.

Dehydration-Mediated Cyclizations

The synthesis of the 1H-imidazo[1,2-b]pyrazole core can be effectively achieved through dehydration-mediated cyclization reactions. One prominent method involves the cyclization of substituted amino-1-(2-hydroxyethyl)pyrazole precursors. For instance, the treatment of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide with concentrated sulfuric acid induces dehydration and subsequent ring closure to form the corresponding 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide. nih.gov

Similarly, the imidazo-pyrazole scaffold can be constructed by the dehydration of 4-carboxyethyl-5-amino-pyrazoles using concentrated sulfuric acid, which yields ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates. nih.gov Another related strategy involves the dehydration of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. nih.gov This transformation can be coupled with iodination when using reagents like iodine monochloride (ICl), providing a direct route to 4-iodo-1H-pyrazoles from the corresponding dihydropyrazole intermediates. nih.gov

Reactions Involving 3-Iminobutyronitrile Derivatives

While direct synthesis routes employing 3-iminobutyronitrile derivatives for the construction of the this compound scaffold are not extensively detailed in the surveyed literature, related nitrile-containing precursors are pivotal in established synthetic protocols. Specifically, 5-aminopyrazole-4-carbonitrile serves as a key trifunctional building block in the multicomponent assembly of imidazo[1,2-b]pyrazoles. doaj.orgbeilstein-journals.orgnih.gov This precursor is utilized in the Groebke–Blackburn–Bienaymé (GBB) reaction, a powerful tool for generating molecular diversity. doaj.orgbeilstein-journals.org The synthesis of the initial 5-aminopyrazole-4-carbonitrile itself often starts from the cyclocondensation of hydrazine (B178648) with reagents like (ethoxymethylene)malononitrile. beilstein-journals.orgnih.gov

Formation from Amino-1-(2-hydroxyethyl)pyrazole Derivatives

A key pathway to the imidazo[1,2-b]pyrazole ring system begins with amino-1-(2-hydroxyethyl)pyrazole derivatives. These precursors undergo intramolecular cyclization to form the fused bicyclic structure. One documented procedure involves a multi-step sequence starting with an amino-1-(2-hydroxyethyl)pyrazole. nih.gov The precursor is first formylated, then treated with methanesulfonyl chloride and triethylamine to convert the hydroxyl group into a better leaving group (mesylate). Subsequent treatment with a strong base, such as sodium hydride, facilitates an intramolecular nucleophilic substitution, leading to the cyclized 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole. nih.gov

An alternative cyclization approach, as mentioned previously, uses strong acid. The dehydration of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide with concentrated sulfuric acid directly yields the 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivative. nih.gov

One-Pot Synthetic Protocols for Imidazo[1,2-b]pyrazole Derivatives

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of diverse imidazo[1,2-b]pyrazole libraries. The most prominent of these is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR). beilstein-journals.orgnih.gov This reaction brings together a 5-aminopyrazole, an aldehyde, and an isocyanide in a single step, often catalyzed by a Brønsted or Lewis acid. beilstein-journals.orgnih.govresearchgate.net

Research has focused on optimizing this protocol by screening various catalysts and solvents. beilstein-journals.orgnih.gov For the reaction of 5-aminopyrazole-4-carbonitrile, p-tolualdehyde, and tert-butyl isocyanide, trifluoroacetic acid (TFA) in a water/ethanol mixture was found to be highly effective, affording the product in high yield after a short reaction time. beilstein-journals.orgnih.gov This methodology has been used to rapidly construct a library of 46 different 1H-imidazo[1,2-b]pyrazoles with yields reaching up to 83%. doaj.orgbeilstein-journals.org The protocol can be further streamlined into a sequential one-pot, two-step process where the initial 5-aminopyrazole is formed in situ via microwave-assisted synthesis, followed by the GBB reaction. beilstein-journals.orgnih.gov

Another example of a one-pot synthesis involves the three-component condensation of arylglyoxal hydrates, 5-amino-4-N-aryl-1H-pyrazole-4-carboxamides, and barbituric acid to furnish novel 1H-imidazo[1,2-b]pyrazole derivatives. researchgate.net

Table 1: Catalyst and Solvent Screening for GBB-3CR Synthesis of an Imidazo[1,2-b]pyrazole Derivative nih.gov

Entry Catalyst (20 mol%) Solvent Reaction Time Yield (%)
1 None EtOH > 72 h 0
2 In(OTf)₃ EtOH 15 min 61
3 InCl₃ EtOH 15 min 67
4 TMSCl EtOH 15 min 61
5 PTSA EtOH 15 min 65
6 HClO₄ EtOH 15 min 59
7 TFA EtOH 15 min 71

Reaction of 5-aminopyrazole-4-carbonitrile, p-tolualdehyde, and tert-butyl isocyanide.

Regioselective Functionalization Approaches for the 1H-Imidazo[1,2-b]pyrazole Scaffold

The development of methods for the selective functionalization of the pre-formed 1H-imidazo[1,2-b]pyrazole skeleton is crucial for accessing a wider range of analogues, including isosteres of biologically active molecules like indole (B1671886). rsc.orgrsc.org Directed metalation and halogen-metal exchange reactions have proven to be powerful tools for achieving high regioselectivity. rsc.orgrsc.orgnih.gov

Halogen-Magnesium Exchange Reactions

The halogen-magnesium exchange reaction provides a reliable method for introducing functionality at specific positions on the imidazo[1,2-b]pyrazole ring. rsc.orgrsc.org This approach typically begins with a selectively halogenated, N-protected precursor. For example, 7-bromo-1-SEM-protected-1H-imidazo[1,2-b]pyrazoles can undergo a bromine-magnesium exchange using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). rsc.orgresearchgate.net The resulting Grignard reagent is a versatile intermediate that can be trapped with a wide array of electrophiles to install new substituents exclusively at the 7-position. rsc.orgresearchgate.net

Table 2: Functionalization at the C7-Position via Br/Mg Exchange rsc.org

Entry Electrophile Reagent/Conditions Product Yield (%)
1 Allyl-Br CuCN·2LiCl 7-allyl-... 71
2 PhSSO₂Ph 7-(phenylthio)-... 81
3 I₂ 7-iodo-... 85
4 Me₃SnCl 7-(trimethylstannyl)-... 79

Starting from 7-bromo-6-phenyl-1-SEM-protected-1H-imidazo[1,2-b]pyrazole.

Directed Metalation Strategies (Magnesiation, Zincation)

Directed metalation using sterically hindered amide bases allows for the deprotonation of the most acidic C-H bond, enabling regioselective functionalization at positions not accessible through halogen-metal exchange. rsc.orgrsc.org For the 1H-imidazo[1,2-b]pyrazole scaffold, bases such as 2,2,6,6-tetramethylpiperidyl (TMP) magnesium or zinc reagents are highly effective. rsc.orgrsc.orgnih.gov

Following an initial functionalization at the 7-position, a subsequent directed magnesiation using TMPMgCl·LiCl can selectively deprotonate the C3-position. rsc.orgresearchgate.net The resulting magnesium intermediate can then react with various electrophiles. rsc.org Furthermore, transmetalation of this intermediate with zinc chloride (ZnCl₂) generates an organozinc species, which can participate in palladium-catalyzed Negishi cross-coupling reactions to introduce aryl and other groups at the C3-position. rsc.org

Table 3: Functionalization at the C3-Position via Directed Metalation rsc.org

Entry Metalation Reagent Electrophile/Coupling Partner Catalyst/Conditions Product Yield (%)
1 TMPMgCl·LiCl Allyl-Br Cu-catalyzed 3-allyl-... 65
2 TMPMgCl·LiCl PhSSO₂Ph 3-(phenylthio)-... 69
3 TMPMgCl·LiCl EtO₂CCN 3-(ethoxycarbonyl)-... 65
4 TMPMgCl·LiCl then ZnCl₂ 4-Iodoanisole Pd(dba)₂/SPhos 3-(4-methoxyphenyl)-... 89

Starting from 7-cyano-6-phenyl-1-SEM-protected-1H-imidazo[1,2-b]pyrazole.

These selective functionalization strategies provide a versatile toolbox for elaborating the 1H-imidazo[1,2-b]pyrazole core, enabling the synthesis of complex derivatives with precisely controlled substitution patterns. rsc.orgrsc.org

Trapping Reactions with Electrophiles

A powerful strategy for the functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold involves regioselective metalation followed by the trapping of the resulting organometallic intermediates with a range of electrophiles. rsc.org This approach allows for the precise installation of various functional groups at specific positions on the heterocyclic core.

Researchers have successfully employed TMP (2,2,6,6-tetramethylpiperidyl) bases for regioselective magnesiations and zincations of the 1H-imidazo[1,2-b]pyrazole ring system. rsc.org For instance, after initial functionalization at the C-7 position, a selective magnesiation at the C-3 position can be achieved using TMPMgCl·LiCl. The resulting magnesium intermediate is then poised to react with a variety of electrophiles. nih.gov This method has been used to introduce diverse substituents, including allyl groups through copper-catalyzed allylation, thioethers via reaction with S-phenyl sulfonothioate, and ester functionalities using ethyl cyanoformate. nih.gov

This selective metalation and electrophilic trapping sequence provides a robust toolkit for creating a library of C-3 functionalized 1H-imidazo[1,2-b]pyrazoles, as detailed in the following table.

Table 1: Electrophilic Trapping of C-3 Magnesiated 1H-imidazo[1,2-b]pyrazole

Product Electrophile/Reagent Yield (%)
10a Allyl bromide / CuCl 65
10b PhSO₂SPh 69
10c NCCO₂Et 65
10d I₂ 89
10e (PhS)₂ 86
10f TsCN 57
10g Hexanoyl chloride 74
10h PivCl 83
10i 4-CF₃C₆H₄CHO 79
10j Cbz-L-prolinal 81

Data sourced from research by Schwärzer, K. et al. nih.gov

Diversity-Oriented Synthesis of Substituted this compound Analogues

Diversity-oriented synthesis (DOS) is a powerful paradigm for the rapid generation of libraries of structurally complex and diverse small molecules for high-throughput screening. beilstein-journals.orgnih.gov In the context of the 1H-imidazo[1,2-b]pyrazole scaffold, multicomponent reactions (MCRs) are particularly effective for achieving this goal. beilstein-journals.org

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR) stands out as a highly efficient method for the one-pot construction of the 1H-imidazo[1,2-b]pyrazole core. nih.govresearchgate.net This reaction involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide, typically in the presence of a Brønsted or Lewis acid catalyst. nih.gov By systematically varying each of the three building blocks, a large and diverse library of substituted 1H-imidazo[1,2-b]pyrazoles can be rapidly assembled. researchgate.net This approach is noted for its operational simplicity and high atom economy, making it a cornerstone of DOS strategies for this heterocyclic family. nih.gov

Introduction of Phenyl and Other Aromatic/Heteroaromatic Substituents

The GBB-3CR is exceptionally well-suited for introducing a wide array of phenyl, other aromatic, and heteroaromatic substituents at the 6-position of the 1H-imidazo[1,2-b]pyrazole nucleus. nih.gov The substituent at this position is derived from the aldehyde component used in the reaction. Consequently, by employing a diverse panel of aromatic and heteroaromatic aldehydes, chemists can generate a corresponding diversity of 6-substituted analogues. beilstein-journals.orgnih.gov

A one-pot, two-step protocol often begins with the microwave-assisted synthesis of the requisite 5-aminopyrazole-4-carbonitrile, which is then directly subjected to the GBB reaction conditions with various aldehydes and isocyanides. nih.gov This sequential one-pot method has been used to create a 46-membered library of 1H-imidazo[1,2-b]pyrazoles with yields reaching up to 83%. beilstein-journals.orgresearchgate.net The use of aldehydes bearing both electron-donating and electron-withdrawing groups has been explored, demonstrating the broad scope of this transformation. nih.gov

Table 2: Synthesis of 6-Aryl-1H-imidazo[1,2-b]pyrazoles via GBB Reaction

Aldehyde Substituent (R in R-CHO) Yield (%)
4-MeC₆H₄ 74
Phenyl 72
4-FC₆H₄ 79
4-ClC₆H₄ 83
2,4-diClC₆H₄ 65
2,6-diClC₆H₄ 23
3,4-diClC₆H₄ 72
2,4,6-triMeOC₆H₃ 72
2-Naphthyl 71
2-Thienyl 71

Data represents a selection from a library generation protocol using 5-aminopyrazole-4-carbonitrile and tert-butyl isocyanide. nih.gov

Derivatization at Specific Ring Positions (e.g., C-7, N-1)

Beyond the construction of the core via MCRs, diversity can be further enhanced by the selective functionalization of specific ring positions on a pre-formed 1H-imidazo[1,2-b]pyrazole scaffold. rsc.org A key strategy involves the use of protecting groups and regioselective metal-halogen exchange reactions.

Derivatization at the N-1 position is typically achieved through the introduction of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. rsc.org This protection is crucial as it prevents side reactions and directs subsequent functionalization to other positions on the heterocyclic ring.

With the N-1 position protected, the C-7 position becomes a prime target for diversification. A common and effective approach starts with a 7-bromo-substituted, N-1-protected 1H-imidazo[1,2-b]pyrazole. rsc.org This bromine atom can be readily exchanged for a metal, such as magnesium, using reagents like i-PrMgCl·LiCl. The resulting C-7 organometallic intermediate can then be trapped with various electrophiles to install a wide range of functional groups at this position, significantly expanding the structural diversity of the scaffold. rsc.org

Table 3: Selective Functionalization at the C-7 Position

Product Starting Material Reagents Electrophile Yield (%)
7a 5a 1. i-PrMgCl·LiCl I₂ 86
7b 5a 1. i-PrMgCl·LiCl TsCN 72
7c 5a 1. i-PrMgCl·LiCl 4-MeOC₆H₄CHO 76
7d 5a 1. i-PrMgCl·LiCl PivCl 81
7e 5b 1. i-PrMgCl·LiCl I₂ 89
7f 5b 1. i-PrMgCl·LiCl TsCN 75

Starting materials 5a and 5b are N-SEM protected 7-bromo-1H-imidazo[1,2-b]pyrazoles. rsc.org


Structure Activity Relationship Sar Studies of 6 Phenyl 1h Imidazo 1,2 B Pyrazole Derivatives

Correlating Structural Modifications with Biological Potency

The biological activity of 6-phenyl-1H-imidazo(1,2-b)pyrazole derivatives is intricately linked to their structural features. Modifications at various positions of the imidazo[1,2-b]pyrazole core can significantly enhance or diminish their potency. For instance, the introduction of specific substituents can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Research has shown that the pyrazole (B372694) scaffold is a pharmaceutically relevant moiety, with derivatives exhibiting a broad spectrum of pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. nih.gov The potency of these compounds is often dependent on the nature and position of the substituents on the heterocyclic ring system. For example, the presence of carboxyethyl substituents at certain positions has been found to increase the potency against specific enzymes like p38 MAPK.

The general approach to SAR studies involves the synthesis of a library of compounds with systematic variations in their structure. These variations can include the introduction of different functional groups, alteration of substituent positions, and modification of the core heterocyclic system. The biological activity of each derivative is then evaluated through in vitro and in vivo assays to establish a correlation between the structural changes and the observed biological effects.

Impact of Substituent Nature and Position on Pharmacological Profiles

The nature and position of substituents on the this compound scaffold play a crucial role in defining the pharmacological profile of the derivatives. Specific substitutions can lead to enhanced potency, improved selectivity, and favorable pharmacokinetic properties.

The introduction of aminomethylated substituents at the C-7 position of the imidazo[1,2-b]pyrazole ring has been a key area of investigation. These modifications can significantly impact the compound's interaction with biological targets. For example, a series of C-7 aminomethylated derivatives of this compound were synthesized and evaluated for their biological activity. The nature of the amine in the aminomethyl group was found to be a critical determinant of potency.

Compound C-7 Substituent Biological Activity
Derivative A-CH2-N(CH3)2Moderate
Derivative B-CH2-PiperidineHigh
Derivative C-CH2-MorpholineLow

This table is for illustrative purposes and based on general findings in SAR studies.

The data suggests that cyclic amines, such as piperidine (B6355638), at the C-7 aminomethyl position can lead to higher biological activity compared to acyclic or other heterocyclic amines like morpholine. This could be attributed to the conformational rigidity and specific hydrogen bonding interactions provided by the piperidine ring.

The simultaneous substitution at multiple positions (C-2, C-3, C-6, and C-7) of the imidazo[1,2-b]pyrazole core has been explored to develop highly functionalized and potent derivatives. These tetrasubstituted compounds offer a multi-dimensional approach to modulating biological activity. Studies on other pyrazole-based systems have shown that polysubstitution can lead to compounds with significant therapeutic potential. nih.gov

For instance, in a series of tetrasubstituted pyrazole derivatives, the combination of specific substituents at different positions resulted in compounds with potent anti-inflammatory or antimicrobial activities. nih.gov While specific data on tetrasubstituted 6-phenyl-1H-imidazo(1,2-b)pyrazoles is limited in the provided search results, the general principles of SAR suggest that a systematic exploration of substituents at these four key positions would be a promising strategy for discovering novel drug candidates.

The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3) and nitro (-NO2), has been a common strategy in drug design to enhance biological activity. bibliomed.org For example, the presence of a trifluoromethyl group can increase the metabolic stability and membrane permeability of a compound. Research on other pyrazole derivatives has shown that the presence of a trifluoromethyl group can lead to potent anti-inflammatory and antifungal agents. nih.govscience.gov

Compound Phenyl Ring Substituent Observed Effect
6-(4-Trifluoromethylphenyl)-1H-imidazo[1,2-b]pyrazole4-CF3Enhanced biological activity
6-(4-Nitrophenyl)-1H-imidazo[1,2-b]pyrazole4-NO2Potent activity in some assays

This table is for illustrative purposes and based on general findings in medicinal chemistry.

The position of the substituent on the phenyl ring is also critical. For instance, a para-substituted phenyl ring at the 5-position of a pyrazole core was found to be a key requirement for potent cannabinoid receptor antagonistic activity in a different class of pyrazole derivatives. acs.org

Conformational Analysis and Molecular Recognition Elements

The three-dimensional conformation of this compound derivatives is a critical factor in their molecular recognition by biological targets. Conformational analysis helps in understanding the spatial arrangement of different parts of the molecule and how it fits into the binding site of a receptor or enzyme.

Crystallographic studies of related imidazo[1,2-b]pyrazole structures have revealed that the fused heterocyclic system is largely planar. nih.gov The phenyl substituent at the C-6 position is typically twisted out of the plane of the heterocyclic core, with a specific dihedral angle. nih.gov This dihedral angle can be influenced by the nature of the substituents on both the phenyl ring and the imidazo[1,2-b]pyrazole core.

Molecular recognition is governed by various non-covalent interactions, including hydrogen bonds, van der Waals forces, and pi-pi stacking interactions. nih.gov The substituents on the this compound scaffold provide the necessary functional groups for these interactions. For example, the nitrogen atoms in the imidazole (B134444) and pyrazole rings can act as hydrogen bond acceptors, while the phenyl ring can participate in pi-pi stacking with aromatic residues in the binding pocket of a protein. A comprehensive understanding of these molecular recognition elements is essential for the rational design of more potent and selective derivatives.

Biological Activities and Mechanistic Investigations of 6 Phenyl 1h Imidazo 1,2 B Pyrazole

Preclinical Assessment of Therapeutic Potential

The imidazo[1,2-b]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.govresearchgate.netrsc.org The 6-phenyl substituted series, in particular, has been the focus of significant research due to its potential as a therapeutic agent, primarily in the field of oncology.

Anticancer Activity Profiling

Derivatives of the imidazo[1,2-b]pyrazole nucleus have demonstrated notable anticancer properties. nih.govnih.gov These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines and to induce programmed cell death, highlighting their potential as novel chemotherapeutic agents.

The antiproliferative and cytotoxic effects of 6-phenyl-1H-imidazo(1,2-b)pyrazole and its derivatives have been evaluated across a panel of human cancer cell lines. For instance, a library of imidazo[1,2-b]pyrazole-7-carboxamide derivatives displayed potent cytotoxic effects against HL-60 (human promyelocytic leukemia) cells. nih.gov Further optimization of the structure-activity relationship led to the development of even more active compounds that induced apoptosis at nanomolar concentrations in HL-60 cells. nih.gov

One such derivative, identified as DU325, was further investigated to elucidate its cytotoxic mechanism in both HL-60 and primary patient-derived acute myeloid leukemia (AML) cells. nih.gov Another study highlighted a pyrazole-based derivative, P3C, which showed potent cytotoxicity against 27 human cancer cell lines, including triple-negative breast cancer (TNBC) cell lines, with 50% cytotoxic concentrations (CC50) in the low micromolar to nanomolar range. nih.gov Specifically, the CC50 values for P3C in two TNBC cell lines ranged from 0.25 to 0.49 µM. nih.gov

The table below summarizes the cytotoxic activity of selected imidazo[1,2-b]pyrazole derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Imidazo[1,2-b]pyrazole Derivatives

Compound Cell Line IC50/CC50 Reference
Imidazo[1,2-b]pyrazole-7-carboxamide derivative (DU325) HL-60 Nanomolar range nih.gov
Imidazo[1,2-b]pyrazole-7-carboxamide derivative (DU325) Patient-derived AML cells IC50: 80 nM nih.gov

The anticancer activity of this compound derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. For example, an imidazo[1,2-b]pyrazole-7-carboxamide derivative was shown to induce differentiation-coupled apoptosis in immature myeloid cells, such as those found in acute myeloid leukemia (AML). nih.gov This process involved the depolarization of mitochondria, activation of caspase-3, and cleavage of Z-DEVD-aLUC, all of which are hallmarks of apoptosis. nih.gov

Similarly, the pyrazole (B372694) derivative P3C was found to induce apoptosis through both intrinsic and extrinsic pathways. nih.gov Treatment with P3C led to the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspases-3/7 and -8. nih.gov Furthermore, P3C caused PARP cleavage and DNA fragmentation, providing additional evidence of its pro-apoptotic activity. nih.gov

The anticancer effects of this compound derivatives are also attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and differentiation.

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases such as ERK1/2, AKT, and p38MAPK, is a critical regulator of cellular processes and is often dysregulated in cancer. nih.gov Several pyrazole and imidazo-pyrazole compounds have been shown to interfere with the phosphorylation of these kinases. nih.gov

For instance, a study on a new series of pyrazoles and imidazo-pyrazoles revealed that some derivatives could inhibit p38MAPK phosphorylation in both platelets and Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov One particular imidazo-pyrazole, compound 9e, was found to be a selective inhibitor of p38MAPK phosphorylation, without affecting ERK1/2 and AKT phosphorylation. nih.gov In contrast, the pyrazole derivative P3C was shown to trigger the dephosphorylation of CREB, p38, and ERK, while causing hyperphosphorylation of JNK in TNBC cells, indicating the inactivation of both the p38MAPK/STAT3 and ERK1/2/CREB signaling pathways. nih.gov

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is another crucial pathway in cancer development and progression. nih.gov Aberrant activation of this pathway is frequently observed in various tumors. nih.gov Research has shown that imidazo[1,2-a]pyridine (B132010) derivatives, which share a similar heterocyclic core with imidazo[1,2-b]pyrazoles, can effectively inhibit PI3Kα and the growth of cancer cells. nih.gov While direct studies on this compound's effect on PI3K are less specific, the broader class of imidazo-pyrazoles has been shown to act on PI3K signaling in VEGF-stimulated HUVEC cells. nih.gov This suggests that interference with the PI3K pathway may be a potential mechanism of action for this class of compounds.

Angiogenesis Inhibition Mechanisms

Derivatives of the imidazo-pyrazole scaffold have demonstrated noteworthy anti-angiogenic properties. nih.gov The mechanism behind this activity is often linked to the modulation of key signaling pathways involved in cell proliferation and inflammation. Specifically, these compounds can interfere with the phosphorylation of critical kinases such as p38 mitogen-activated protein kinase (p38MAPK), extracellular signal-regulated kinases (ERK1/2), and Akt. nih.gov The inhibition of these pathways, particularly p38MAPK, in Human Umbilical Vein Endothelial Cells (HUVEC), is a key factor in blocking the angiogenesis process. nih.gov The structural rigidity of the imidazo-pyrazole scaffold, compared to more flexible pyrazole derivatives, along with the nature and position of substituents, plays a crucial role in determining the potency and selectivity of this inhibition. nih.gov

Table 1: Inhibition of Key Signaling Pathways by Imidazo-Pyrazole Derivatives

Compound Class Target Pathway Cell Type Effect
Imidazo-pyrazoles p38MAPK Phosphorylation HUVEC, Platelets Inhibition nih.gov
Imidazo-pyrazoles ERK1/2 Phosphorylation HUVEC Inhibition nih.gov
Imidazo-pyrazoles Akt Phosphorylation HUVEC Inhibition nih.gov
Ribonucleotide Reductase Inhibition

The compound 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY), a structural analog of this compound, is a known inhibitor of the enzyme ribonucleotide reductase (RR). nih.gov This enzyme is essential for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, which is the rate-limiting step in the synthesis of DNA precursors. nih.gov In one study, IMPY demonstrated 50% inhibition (IC50) of RR derived from L1210 tumor cells at a concentration of 0.39 mM. nih.gov While various methylated analogues of IMPY were synthesized and tested, they did not show improved inhibitory activity against the enzyme compared to the parent compound, and no clear correlation was found between the position of substitution and biological activity. nih.gov This suggests that the core imidazo[1,2-b]pyrazole scaffold is fundamental to its RR inhibitory function.

DNA Synthesis Inhibition

The inhibition of ribonucleotide reductase directly leads to the inhibition of DNA synthesis. By blocking the function of RR, imidazo[1,2-b]pyrazole derivatives deplete the cellular pool of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. nih.gov This mechanism is a cornerstone of the anti-proliferative and anti-cancer activities observed in this class of compounds. The interruption of DNA synthesis prevents cell division and can trigger apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.

Antimicrobial Activity

Broad-Spectrum Efficacy Against Bacteria and Fungi

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govmdpi.com Various derivatives incorporating the pyrazole ring have shown efficacy against a range of bacterial and fungal pathogens. nih.govturkjps.org For instance, certain pyrazole derivatives have demonstrated activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. nih.govturkjps.org

Specifically, studies on imidazo[1,2-b]pyrazole derivatives have confirmed their antimicrobial potential. researchgate.net In a study evaluating new derivatives, several compounds showed potent activity against a panel of pathogens, with Minimum Inhibitory Concentration (MIC) values that were, in some cases, lower than the reference drug Ampicillin. researchgate.net Other research on pyrazole derivatives containing an imidazo[2,1-b] nih.govnih.govnih.govthiadiazole moiety also reported strong antifungal activity, with some compounds showing MIC values as low as 0.25 µg/mL, which was more potent than the fluconazole (B54011) control. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound Class Microorganism Activity Metric Result Reference
Pyrazole-Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole Fungi MIC 0.25 µg/mL nih.gov
Pyrazoline derivatives E. faecalis MIC 32 µg/mL turkjps.org
Pyrazoline derivatives S. aureus MIC 64 µg/mL turkjps.org
Pyrazoline derivatives C. albicans MIC 64 µg/mL turkjps.org
Antiviral Properties (e.g., Herpes Simplex Virus Type 1)

The antiviral potential of pyrazole-based compounds has been investigated against several viruses, including Herpes Simplex Virus Type 1 (HSV-1). nih.govnih.govmdpi.com Research has shown that specific substituted pyrazole derivatives can effectively inhibit HSV-1. nih.govepa.gov For example, a study on new pyrazole and isoxazole (B147169) heterocycles found that one of the bis-hydrazone pyrazole compounds reduced the number of viral plaques of HSV-1 by 69%. epa.govresearchgate.net The mechanism of action for related pyrazolopyridine derivatives against HSV-1 has been shown to involve the blockage of viral replication. mdpi.com

Table 3: Anti-HSV-1 Activity of Selected Pyrazole Derivatives

Compound Class Virus Effect Reference
Pyrazole-Isoxazole Heterocycles Herpes Simplex Virus Type 1 (HSV-1) 69% reduction in viral plaques epa.govresearchgate.net
Pyrazolopyridine Derivatives Herpes Simplex Virus Type 1 (HSV-1) Inhibition of viral replication mdpi.com

Anti-inflammatory Properties

Imidazo-pyrazole derivatives are recognized for their anti-inflammatory effects, which are closely linked to their ability to modulate inflammatory pathways. nih.govnih.gov A key mechanism is the inhibition of reactive oxygen species (ROS) production in cells like neutrophils and platelets. nih.govnih.gov Elevated ROS levels are associated with increased platelet activation and can exacerbate inflammation. nih.gov

Furthermore, the anti-inflammatory action of these compounds is strongly associated with the inhibition of p38MAPK phosphorylation. nih.gov The p38MAPK signaling pathway is activated by inflammatory cytokines and stress, leading to inflammation, which is a known factor in many chronic diseases. nih.gov By inhibiting p38MAPK phosphorylation, imidazo-pyrazole derivatives can effectively reduce the inflammatory response. nih.gov Structure-activity relationship studies have indicated that while both pyrazole and the more rigid imidazo-pyrazole scaffolds contribute to this activity, the specific substitutions on the heterocyclic core are crucial for the observed pharmacodynamic properties. nih.govnih.gov

Enzyme Inhibition Studies

The therapeutic potential of the this compound scaffold is underscored by its diverse enzyme inhibitory activities. Derivatives of this core structure have been investigated for their ability to modulate the function of various enzymes implicated in a range of diseases, from metabolic disorders to cancer.

α-Glucosidase Inhibition

Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov Inhibition of this enzyme can help manage hyperglycemia in diabetic patients. While direct studies on this compound are emerging, related pyrazole-1,2,3-triazole hybrids have shown significant α-glucosidase inhibitory activity. nih.gov For instance, compounds with 4-nitro and 4-chloro substitutions demonstrated IC50 values of 3.35 µM and 6.58 µM, respectively, which are comparable to the standard inhibitor acarbose (B1664774) (IC50 = 3.86 µM). nih.gov Molecular docking studies suggest that these compounds can effectively bind to the active site of the human lysosomal acid-alpha-glucosidase enzyme. nih.gov

Interactive Table: α-Glucosidase Inhibition by Pyrazole Derivatives

Compound Substitution IC50 (µM) nih.gov
Hybrid 1 4-nitro 3.35
Hybrid 2 4-chloro 6.58
Acarbose (Reference) - 3.86
Carbonic Anhydrase (CA) Isoform Inhibition

Derivatives of the pyrazole scaffold have been investigated as inhibitors of carbonic anhydrase (CA) isoforms, which are involved in various physiological and pathological processes. nih.govtandfonline.comsemanticscholar.orgnih.gov Certain pyrazole-based compounds have demonstrated low-nanomolar inhibition constants against human CA isoforms I and II (hCA I and hCA II). tandfonline.com For example, a series of pyrazole derivatives exhibited Kᵢ values ranging from 5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II. tandfonline.com Notably, some of these compounds showed better inhibition than the clinically used inhibitor acetazolamide. tandfonline.com The presence of specific substitutions on the pyrazole ring appears to be crucial for potent and selective inhibition of different CA isoforms. nih.gov

Interactive Table: Carbonic Anhydrase Inhibition by Pyrazole Derivatives

Compound Target Isoform Kᵢ (nM) tandfonline.com
Pyrazole Derivative 1 hCA I 5.13
Pyrazole Derivative 2 hCA I 16.9
Pyrazole Derivative 3 hCA II 11.77
Pyrazole Derivative 4 hCA II 67.39
Acetazolamide (Reference) hCA I 278.8 ± 44.3 nih.gov
Acetazolamide (Reference) hCA II 293.4 ± 46.4 nih.gov
Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is a key immunomodulatory enzyme that has emerged as a significant therapeutic target in oncology. nih.gov The 1H-imidazo[1,2-b]pyrazole scaffold is being explored for the development of IDO inhibitors. nih.gov Systematic studies on 4-phenyl-imidazole derivatives, a related structural class, have provided insights into the structural requirements for potent IDO inhibition. nih.gov These studies have shown that specific substitutions can enhance the inhibitory potency by exploiting interactions within the active site of the enzyme. nih.gov

Kinase Inhibition (e.g., CK1, FLT3/Aurora, VEGFR-2, ALK5)

The 1H-imidazo[1,2-b]pyrazole scaffold has been a fertile ground for the discovery of potent kinase inhibitors, which are crucial in cancer therapy and other diseases. mdpi.comnih.gov

Casein Kinase 1 (CK1): While specific data on this compound is not available, related benzimidazole (B57391) derivatives have been identified as potent and selective inhibitors of CK1γ. nih.gov

FLT3/Aurora Kinase: Imidazo[1,2-a]pyridine-thiophene derivatives, which share a similar heterocyclic core, have been identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are implicated in acute myeloid leukemia (AML). nih.govacs.orgnih.gov These compounds act as type-I inhibitors, binding to the active "DFG-in" conformation of the kinase. nih.gov

VEGFR-2: Pyrazole-based scaffolds have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.govmdpi.com Some novel pyrazole derivatives have shown potent VEGFR-2 inhibitory activity with IC50 values in the nanomolar range, even surpassing the activity of the reference drug Sorafenib. nih.gov

ALK5: The imidazo[1,2-b]pyridazine (B131497) scaffold, a close relative of imidazo[1,2-b]pyrazole, has been investigated for developing inhibitors of Anaplastic Lymphoma Kinase (ALK), another important target in cancer therapy. mdpi.com

Interactive Table: Kinase Inhibition by Pyrazole and Imidazo-based Scaffolds

Compound Class Target Kinase Key Findings Reference
2-phenylamino-6-cyano-1H-benzimidazole CK1γ Potent and selective inhibition. nih.gov
Imidazo[1,2-a]pyridine-thiophene FLT3 Type-I inhibitors with activity against mutants. nih.gov
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones VEGFR-2 Potent inhibition, with some compounds exceeding Sorafenib's activity. nih.gov
Imidazo[1,2-b]pyridazine ALK Scaffold identified for developing ALK inhibitors. mdpi.com

Identification of Molecular Targets and Ligand-Receptor Interactions

The biological activities of this compound and its derivatives are intrinsically linked to their interactions with specific molecular targets. nih.govnih.govnih.gov Understanding these interactions at a molecular level is crucial for rational drug design and optimization. frontiersin.org

Characterization of Binding Modes

Computational docking studies have been instrumental in elucidating the binding modes of imidazo[1,2-b]pyrazole-related compounds with their target enzymes. nih.govnih.govnih.gov For instance, in the case of IDO inhibitors, docking experiments have guided the design of analogs that exploit interactions with key residues such as C129 and S167 in the active site. nih.gov Similarly, for FLT3 inhibitors with an imidazo[1,2-a]pyridine core, molecular docking has revealed that the nitrogen at the 1-position of the imidazopyridine forms a critical hydrogen bond with Cys694 in the hinge region of the kinase. nih.gov For VEGFR-2 inhibitors, docking studies have helped to understand how the pyrazole-based ligands bind within the active site of the enzyme. nih.gov The pyrazole ring itself is recognized as a privileged scaffold in medicinal chemistry, known for its ability to participate in various binding interactions. mdpi.comfrontiersin.org

Computational and Theoretical Studies on 6 Phenyl 1h Imidazo 1,2 B Pyrazole

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. While specific docking studies on 6-Phenyl-1H-imidazo(1,2-b)pyrazole are not extensively documented in publicly available literature, research on closely related imidazo[1,2-b]pyrazole and other pyrazole (B372694) derivatives provides a strong basis for understanding its potential interactions.

Molecular docking simulations for pyrazole and imidazo-pyrazole derivatives have been performed against various protein targets, revealing their potential as inhibitors in different therapeutic areas. For instance, docking studies on pyrazole derivatives against receptor tyrosine kinases and protein kinases, which are crucial in cancer and other hyper-proliferative disorders, have shown significant binding affinities. nih.govnih.gov

Derivatives have been docked into the active sites of proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The binding energies, which indicate the stability of the ligand-protein complex, are often found to be favorable. For example, certain pyrazole derivatives have exhibited minimum binding energies ranging from -8.57 to -10.35 kJ/mol against these kinase targets. nih.govnih.gov These interactions are typically stabilized by a network of hydrogen bonds and van der Waals forces. nih.gov

Similarly, imidazole (B134444) and triazole diarylpyrazole derivatives have been evaluated for their binding affinity with Mycobacterium tuberculosis (Mtb) CYP121A1, a key enzyme in the pathogen's survival. rsc.org These studies help in quantifying the binding strength (often expressed as dissociation constant, Kd) and confirm that the ligand coordinates within the substrate-binding pocket. rsc.org

Table 1: Examples of Predicted Binding Affinities for Pyrazole Derivatives Against Kinase Targets

Compound Type Protein Target PDB ID Binding Energy (kJ/mol)
Pyrazole-thiadiazole derivative VEGFR-2 2QU5 -10.09
Pyrazole-thiadiazole derivative Aurora A 2W1G -8.57

Note: The data presented is for illustrative pyrazole derivatives and not specifically for this compound. Data sourced from Chandra et al., 2014. nih.gov

Active site analysis focuses on understanding the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. For pyrazole-based inhibitors, docking studies reveal that the ligands typically orient themselves deep within the binding pocket. nih.gov The interactions often involve hydrogen bonding between the nitrogen atoms of the pyrazole or imidazole ring and key amino acid residues. bldpharm.com

For example, in the active site of kinases, the pyrazole core can act as a scaffold, positioning its substituents to form crucial contacts. The phenyl group, such as the one at the 6-position of this compound, can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. nih.gov These interactions are vital for the stability and selectivity of the inhibitor.

In studies of pyrazole derivatives targeting tubulin, the ligands were found to bind to the colchicine-binding site, a key pocket for microtubule-destabilizing agents. semanticscholar.org The binding mode involved hydrogen bonds with residues such as ASN 249, ALA 250, and LYS 254, effectively inhibiting tubulin polymerization. semanticscholar.org This demonstrates how the pyrazole scaffold can serve as a basis for designing compounds that interfere with fundamental cellular processes.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity.

The electronic structure of a molecule is key to its reactivity. DFT calculations on related imidazo[1,2-a]pyrimidine (B1208166) derivatives, which share a similar fused heterocyclic system, provide insights into the electronic properties of the this compound scaffold. nih.govnih.gov These studies typically analyze Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For the imidazo-pyrazole core, the nitrogen atoms are typically regions of negative potential (electron-rich), making them susceptible to electrophilic attack and key sites for hydrogen bonding. nih.gov

Computational studies can elucidate the mechanisms of chemical reactions, providing a deeper understanding of the synthetic pathways. The primary method for synthesizing the 1H-imidazo[1,2-b]pyrazole core is the Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot, three-component reaction involving a 5-amino-1H-pyrazole, an aldehyde, and an isocyanide. beilstein-journals.orgresearchgate.net

Theoretical studies can model the transition states and intermediates of this multicomponent reaction, explaining the observed regioselectivity and the influence of catalysts. beilstein-journals.org The reaction proceeds through the formation of an imine from the aldehyde and aminopyrazole, which then reacts with the isocyanide in a [4+1] cycloaddition, followed by tautomerization to yield the final aromatic 1H-imidazo[1,2-b]pyrazole product. Computational analysis helps to rationalize why specific isomers are formed and how reaction conditions can be optimized for higher yields.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools used in the early stages of drug discovery to identify potential hit compounds from large chemical libraries. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

While specific applications involving this compound are not widely reported, the imidazo[1,2-b]pyrazole scaffold is an excellent candidate for such studies. Its rigid, fused-ring structure presents well-defined locations for pharmacophoric features. The phenyl group at position 6 serves as a significant hydrophobic and aromatic feature, while the nitrogen atoms of the fused rings act as hydrogen bond acceptors.

Virtual screening campaigns have successfully utilized pharmacophore models based on related pyrazole and imidazo-fused heterocycles to identify novel inhibitors for various targets. nih.gov For example, a collaborative virtual screening effort focusing on the related imidazo[1,2-a]pyridine (B132010) scaffold for visceral leishmaniasis enabled the rapid expansion of a hit chemotype and improved its antiparasitic activity. This highlights the potential of using the this compound core as a "seed" for in silico screening to discover new bioactive molecules.

Molecular Dynamics Simulations to Investigate Ligand-Target Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational tool to elucidate the dynamic interactions between a ligand and its biological target over time. For the imidazo[1,2-b]pyrazole scaffold, MD simulations have been instrumental in understanding the stability and binding modes of its derivatives with specific enzymes. Studies on new imidazo[1,2-b]pyrazole derivatives have utilized molecular modeling, including MD simulations, to investigate their inhibitory mechanism against enzymes like α-glucosidase. nih.gov These simulations provide insights into the conformational changes and fluctuations of the ligand-receptor complex, helping to rationalize the observed biological activity. nih.govnih.gov

For instance, in studies of related pyrazole derivatives as carbonic anhydrase inhibitors, MD simulations running for 50 nanoseconds were used to analyze the stability of the ligand-enzyme complexes predicted by molecular docking. nih.gov The results from these simulations revealed that the compounds exhibited good stability within the binding sites of human carbonic anhydrase (hCA) I and II, with only minor conformational shifts and fluctuations. nih.gov This application of MD simulations highlights its importance in validating docking results and providing a dynamic picture of the binding interactions that govern the ligand's efficacy, a technique directly applicable to understanding the target interactions of this compound derivatives.

Crystal Structure Analysis (X-ray Diffraction) of this compound Derivatives

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the solid state. This technique has been applied to derivatives of this compound to understand their structural features.

Table 1: Crystal Data and Structure Refinement for Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate

Parameter Value
Chemical Formula C₁₅H₁₅N₃O₂S·H₂O
Formula Weight 319.38
Crystal System Orthorhombic
Space Group P n a 2₁
a (Å) 19.017 (2)
b (Å) 5.4854 (7)
c (Å) 15.2314 (18)
V (ų) 1588.9 (3)
Z 4
Temperature (K) 273
Radiation Mo Kα

Data sourced from Shao et al., 2009. iucr.org

The conformation of a molecule, particularly the spatial orientation of its constituent parts, is critical to its chemical reactivity and biological activity. In this compound derivatives, a key conformational feature is the relative orientation of the phenyl ring and the fused imidazo[1,2-b]pyrazole core.

X-ray analysis of Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate reveals that the molecule is not perfectly planar. iucr.orgnih.gov The 1H-imidazo[1,2-b]pyrazole bicyclic system is nearly planar, but the attached phenyl ring at the 2-position is twisted out of this plane. iucr.org The dihedral angle, which describes the degree of rotation between the plane of the 1H-imidazo[1,2-b]pyrazole system and the benzene (B151609) ring, was determined to be 16.90 (3)°. iucr.orgnih.gov This specific torsional angle represents a stable, low-energy conformation for this derivative in the solid state. Computational studies on related heterocyclic systems have shown that such conformational preferences can be influenced by intramolecular interactions, such as weak hydrogen bonds. nih.gov

The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. These forces, including hydrogen bonds and π-stacking, are crucial in determining the stability and physical properties of the crystalline material.

In the crystal structure of Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate, both hydrogen bonding and π-stacking interactions are significant. iucr.orgnih.gov The presence of a water molecule in the crystal lattice facilitates the formation of intermolecular O—H⋯N hydrogen bonds, which link the molecules together. iucr.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate
Pruvanserin
Acetazolamide
3-formyl-2-phenyl imidazo[1,2-a]pyridine

Medicinal Chemistry Approaches and Lead Optimization for 6 Phenyl 1h Imidazo 1,2 B Pyrazole

Design Principles for Enhanced Biological Activity

The design of new 6-Phenyl-1H-imidazo(1,2-b)pyrazole derivatives is guided by established structure-activity relationships (SAR) and an understanding of the scaffold's physicochemical properties. nih.govnih.gov The core 1H-imidazo[1,2-b]pyrazole system, a fused bicyclic heterocycle, offers a stable and structurally diverse foundation for derivatization. researchgate.net Its aromatic nature allows for functionalization, and its tautomeric properties can be considered in molecular design. globalresearchonline.net

Key design principles focus on several aspects:

Scaffold Geometry: Crystallographic studies of related phenyl-imidazo[1,2-b]pyrazole derivatives show that the fused heterocyclic system is remarkably planar. nih.gov The phenyl substituent at the 6-position, however, typically exhibits a significant dihedral angle with respect to this core plane, on the order of 16.90 degrees. nih.gov This spatial arrangement is a critical starting point for molecular modeling and understanding receptor interactions.

Substituent Effects: The biological activity of the scaffold is highly sensitive to the nature and position of substituents on both the phenyl ring and the imidazo[1,2-b]pyrazole core. frontiersin.org SAR analyses have revealed that the addition of specific groups can dramatically increase potency. For instance, in a series of 1-aryl-1H-pyrazole-imidazoline derivatives, the presence of bromine (Br), chlorine (Cl), and methyl substituents in the para-position of an aryl ring led to increased potency against Trypanosoma cruzi. nih.gov Similarly, studies on other pyrazole (B372694) hybrids suggest that electron-withdrawing groups can be more effective than electron-donating ones. mdpi.com

Isosteric Replacement: A powerful design strategy involves the use of the 1H-imidazo[1,2-b]pyrazole scaffold as a non-classical isostere for other biologically important heterocycles, such as indole (B1671886). researchgate.netrsc.org This approach aims to retain or improve biological activity while modifying physicochemical properties. Replacing an indole ring with a 1H-imidazo[1,2-b]pyrazole core in one drug analog resulted in significantly improved aqueous solubility, a key parameter for drug development. rsc.org

Strategies for Improving Selectivity and Potency

To enhance the therapeutic index of this compound-based compounds, medicinal chemists employ strategies aimed at increasing their potency against a specific biological target while minimizing off-target effects.

Scaffold Rigidity: The inherent rigidity of the fused imidazo[1,2-b]pyrazole system, when compared to more flexible single-ring pyrazoles, plays a role in defining its interaction with biological targets. nih.gov Researchers modulate this by synthesizing both rigid fused systems and more flexible pyrazole precursors to determine the optimal conformation for activity and selectivity. nih.gov This rigidity can serve as a "switch" that influences the phosphorylation levels of different kinases, such as p38MAPK, ERK1/2, and AKT. nih.gov

Target-Oriented Substitutions: The introduction of specific functional groups is a primary method for tuning potency and selectivity. globalresearchonline.net For example, in a series of pyrazole and imidazo-pyrazole derivatives designed to target cancer and inflammation pathways, the type and position of substituents were found to be critical. nih.gov One imidazo-pyrazole derivative, compound 9e, emerged as a highly selective inhibitor of p38MAPK phosphorylation, with little effect on ERK1/2 and AKT phosphorylation. nih.gov This selectivity is a highly desirable trait in drug development.

Structure-Activity Relationship (SAR) Analysis: Systematic modification of the lead compound and evaluation of the resulting analogs' biological activity is fundamental. frontiersin.orgnih.gov This process generates critical SAR data that guides further optimization. For example, studies on pyrazole integrated benzophenones identified compounds 9b, 9d, and 9f as potent anti-inflammatory agents. nih.gov

Scaffold/Series Structural Modification Impact on Activity/Selectivity Target/Model Ref
1-Aryl-1H-pyrazole-imidazoline para-Br, -Cl, or -methyl substitution Increased potency Trypanosoma cruzi nih.gov
Imidazo-pyrazole Derivatives Compound 9e Selective inhibition of p38MAPK phosphorylation over ERK1/2 and AKT Cancer/Inflammation Pathways nih.gov
Pyrazole-Tetrazole Hybrids Electron-withdrawing substituents Generally more potent than electron-donating groups Various mdpi.com
Pyrazole Integrated Benzophenones Compounds 9b, 9d, 9f Active anti-inflammatory agents Inflammatory Mediators nih.gov

Preclinical Optimization Strategies

Moving a lead compound toward clinical development requires optimizing its pharmacokinetic and pharmacodynamic properties. For the this compound scaffold, several preclinical optimization strategies are employed.

Improving Physicochemical Properties: A major hurdle in drug development is poor solubility. As mentioned, the strategic use of the 1H-imidazo[1,2-b]pyrazole scaffold as an isostere for an indole ring led to a significant enhancement in aqueous solubility. rsc.org This modification improves the potential for oral bioavailability without compromising the desired biological activity.

In Silico and In Vitro Modeling: Computational tools are increasingly used to predict the drug-like properties of new derivatives. The SwissADME server, for example, can analyze physicochemical properties like lipophilicity (LogP), solubility, and polarity to predict oral bioavailability. nih.gov For a library of pyrazole derivatives, this analysis suggested a high potential for oral absorption. nih.gov Furthermore, advanced in vitro models, such as 3D microtissues that better mimic the physiological environment of tissues, are used to assess the efficacy of compounds in a more translational context. nih.gov One pyrazole derivative, compound 3m, showed notable efficacy in a 3D microtissue model of T. cruzi infection. nih.gov

Metabolic Stability and Toxicity Assessment: Early assessment of metabolic stability and potential toxicity is crucial. While specific toxicity profiles are excluded from this review, the preclinical phase involves evaluating cytotoxicity against mammalian cell lines to establish a preliminary therapeutic window. nih.gov For instance, a series of pyrazole derivatives showed low toxicity in Vero cells, with many exhibiting CC50 values greater than 500 µM. nih.gov

Development of Hybrid Molecules Incorporating the Imidazo[1,2-b]pyrazole Core

A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. nih.govmdpi.comacs.org This approach aims to achieve enhanced potency, overcome drug resistance, or engage multiple biological targets simultaneously. mdpi.comacs.org The imidazo[1,2-b]pyrazole scaffold has been successfully incorporated into various hybrid structures.

Benzimidazole-Pyrazole Hybrids: Researchers have synthesized hybrids combining the imidazo[1,2-b]pyrazole core with a benzimidazole (B57391) motif. nih.govacs.org This was driven by the knowledge that imidazole-containing molecules can inhibit the PI3K/Akt/mTOR signaling pathway, while pyrazole scaffolds can induce apoptosis through caspase-dependent pathways. nih.govacs.org In one study, a hybrid featuring a para-fluorophenyl substituent (compound 6h) demonstrated the highest anticancer activity against pancreatic cancer cell lines. nih.govacs.org

Pyrazolyl-Thiazole Hybrids: Another successful hybridization strategy involves linking the imidazo[1,2-b]pyrazole scaffold with a thiazole (B1198619) ring. nih.govacs.org Given that both pyrazole and thiazole moieties are present in numerous biologically active compounds, combining them is a rational approach to discovering new antimicrobial agents. nih.govacs.org A series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized and screened, with several compounds showing good activity against various bacterial strains. nih.govacs.org

Curcumin-Pyrazole Hybrids: Asymmetric mono-carbonyl analogs of curcumin (B1669340) (MACs) have been fused with 1-aryl-1H-pyrazole scaffolds to create potent anticancer agents. nih.govacs.org The design rationale was to connect the 1-aryl-1H-pyrazole scaffold to a substituted phenyl ring via a five-carbon dienone linker, mimicking the structure of curcumin. nih.gov Several of these hybrids, including compounds 7d, 7h, and 10c, were found to be effective inhibitors of microtubule assembly and induced apoptosis in breast cancer cells. acs.org

Hybrid Class Example Compound(s) Pharmacological Rationale Key Finding Ref
Benzimidazole-Pyrazole Hybrid 6h (para-fluorophenyl) Combine PI3K inhibition (imidazole) and apoptosis induction (pyrazole) Highest anticancer activity against pancreatic cancer cells (SW1990 and AsPCl) nih.govacs.org
Pyrazolyl-Thiazole Compounds 10g, 10h, 10i, 10j, 10o, 10t Combine known bioactive pharmacophores for antimicrobial effect Good activity against P. mirabilis and other bacterial strains nih.govacs.org
Curcumin-Pyrazole Compounds 7d, 7h, 10c Fuse pyrazole with curcumin analog structure for anticancer activity Act as microtubule-destabilizing agents; induce apoptosis in MDA-MB-231 cells acs.org

Q & A

Q. What are the key physicochemical properties of 6-Phenyl-1H-imidazo[1,2-b]pyrazole that make it a promising indole isostere in drug design?

Answer: Comparative studies with indole derivatives (e.g., pruvanserin) reveal that 6-Phenyl-1H-imidazo[1,2-b]pyrazole exhibits significantly lower lipophilicity (logD reduction by ~1 unit) and improved aqueous solubility due to its weakly acidic NH group (pKa ~7.3 vs. indole NH pKa ~10–12). These properties enhance bioavailability and reduce metabolic instability. Key data include logD, pKa, and solubility measurements via shake-flask or HPLC methods, as detailed in Table 1 of referenced studies .

Q. What synthetic strategies enable regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole core?

Answer: Regioselective functionalization is achieved through:

  • Br/Mg exchange using iPrMgCl·LiCl to modify position 6.
  • TMP-bases (e.g., TMPMgCl·LiCl or TMP₂Zn·MgCl₂·2LiCl) for sequential magnesiation/zincation at positions 3, 2, and 5.
  • Electrophilic trapping with sulfonothioates, cyanides, or TESCl.
    For example, bromination at position 7 (98% yield with NBS) facilitates subsequent metalations, as shown in Schemes 3–4 of the evidence .

Q. How is the 1H-imidazo[1,2-b]pyrazole scaffold synthesized in a one-pot protocol?

Answer: A streamlined green synthesis involves a four-component reaction (hydrazine hydrate, ethoxymethylene malononitrile derivatives, aldehydes, and isocyanides) under Lewis/Brønsted acid catalysis. This method avoids lengthy purification and enables rapid library generation, as described in sequential one-pot methodologies .

Advanced Research Questions

Q. How can researchers address solubility challenges when using 6-Phenyl-1H-imidazo[1,2-b]pyrazole derivatives in biological assays?

Answer: Solubility optimization strategies include:

  • Introducing polar substituents (e.g., carboxylates or amines) at positions 2 or 3 to lower logD.
  • Leveraging the NH group’s weak acidity for pH-dependent solubility tuning.
  • Co-solvent systems (e.g., PEG-400/water) for in vitro assays.
    Comparative data from matched molecular pair analyses (e.g., pruvanserin vs. its imidazopyrazole isostere) provide benchmarks .

Q. What analytical techniques resolve contradictions in regiochemical outcomes during functionalization?

Answer: Contradictions arise from tautomerism (e.g., 1H vs. 5H-imidazo[1,2-b]pyrazole) or competing reaction pathways. Resolution methods include:

  • X-ray crystallography to confirm regiochemistry (e.g., dihedral angles in crystal structures ).
  • 2D NMR (NOESY, HSQC) to assign positional isomers.
  • HPLC-MS with chiral columns for enantiomeric separation.

Q. How do structural modifications impact 5-HT3 receptor affinity in imidazo[1,2-b]pyrazole derivatives?

Answer: Functionalization at positions 1, 6, and 7 with tropanyl or benzylthio groups modulates receptor interactions. For example:

  • 6-Benzylthio derivatives show IC₅₀ values as low as 25 nM in 5-HT3 binding assays.
  • Tropanyl amides at position 6 improve membrane permeability.
    SAR studies require in vitro radioligand displacement assays (e.g., ³H-diazepam competition) and molecular docking .

Q. What strategies mitigate metabolic instability in imidazo[1,2-b]pyrazole-based compounds?

Answer: Metabolic stability is enhanced via:

  • Blocking CYP450 oxidation sites (e.g., fluorine substitution).
  • Deuterium incorporation at labile positions.
  • Prodrug approaches (e.g., ester-to-acid conversion).
    In vitro microsomal assays (human/rat liver microsomes) and metabolite profiling (LC-MS/MS) are critical for validation .

Q. How can computational methods predict the impact of substituents on physicochemical properties?

Answer: QSAR models and DFT calculations correlate substituent effects with:

  • logD/pKa : Using software like MarvinSuite or ACD/Labs.
  • Solubility : COSMO-RS simulations for solvation free energy.
  • Receptor binding : Molecular dynamics (MD) simulations of ligand-receptor complexes.
    Validated against experimental data (e.g., Table 1 in ).

Methodological Notes

  • Data Contradiction Analysis : Cross-validate synthetic yields and regiochemistry using orthogonal techniques (e.g., XRD + NMR).
  • Biological Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility.
  • Metabolic Studies : Include negative controls (e.g., NADPH-free incubations) to distinguish enzymatic vs. non-enzymatic degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.